![molecular formula C11H22ClNO B2492283 (1R,2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride CAS No. 2227741-04-8](/img/structure/B2492283.png)
(1R,2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride
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Overview
Description
Synthesis Analysis
Research has shown various methods for synthesizing cyclobutane derivatives, which might share synthesis pathways or structural similarities with the compound . For instance, a facile enantioselective synthesis method for cyclobutane derivatives was developed, leveraging cyclopentane ring formation and subsequent ring contraction processes (Izawa et al., 1992). Another study highlighted the stereoselective synthesis of cyclobutane derivatives, focusing on the use of palladium-catalyzed cross-coupling reactions (Denmark & Wang, 2000).
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure analysis of certain cyclobutane derivatives has provided insight into their molecular configurations, showing intermolecular hydrogen bonds and the cis configuration of substituent groups (Wu et al., 2015).
Chemical Reactions and Properties
The reactivity of cyclobutane derivatives can vary significantly based on their substitution patterns. Studies have explored reactions involving cyclobutane derivatives, such as base-induced cyclizations leading to compounds with high enantiomeric purity (Betts et al., 1999). Additionally, the Lewis acid-catalyzed reactions of cyclobutane derivatives have been investigated, revealing pathways to functionalized cyclobutene and cyclopropane derivatives (Yao & Shi, 2007).
Physical Properties Analysis
The physical properties of cyclobutane derivatives, including melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments. Although specific studies on the physical properties of "(1R,2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine; hydrochloride" were not found, research on similar compounds provides a basis for predicting these characteristics.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the applications and handling of cyclobutane derivatives. For instance, the synthesis and properties of functionalized cyclic biradical derivatives of 1,3-diphosphacyclobutane-2,4-diyls offer insights into the chemical behavior of these compounds (Sugiyama et al., 2004).
properties
IUPAC Name |
(1R,2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-5-6-8-9(12)7-10(8)13-11(2,3)4;/h5,8-10H,1,6-7,12H2,2-4H3;1H/t8-,9+,10+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXMSUKSTGINGB-HHDYSPPTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1CC=C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H]([C@@H]1CC=C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,2S,3R)-3-(tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride |
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